molecular formula C10H9NO B13128990 2-Acetyl-6-methylbenzonitrile

2-Acetyl-6-methylbenzonitrile

Cat. No.: B13128990
M. Wt: 159.18 g/mol
InChI Key: FNTBYBUPZMUILH-UHFFFAOYSA-N
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Description

2-Acetyl-6-methylbenzonitrile is a substituted benzonitrile derivative featuring an acetyl group (-COCH₃) at the 2-position and a methyl group (-CH₃) at the 6-position of the benzene ring. This compound combines the electron-withdrawing nitrile (-CN) and acetyl groups with the electron-donating methyl substituent, creating a unique electronic profile. Such structural attributes make it valuable in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The acetyl group enhances reactivity in condensation or nucleophilic addition reactions, while the methyl group contributes to steric effects and solubility in nonpolar solvents .

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

2-acetyl-6-methylbenzonitrile

InChI

InChI=1S/C10H9NO/c1-7-4-3-5-9(8(2)12)10(7)6-11/h3-5H,1-2H3

InChI Key

FNTBYBUPZMUILH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-6-methylbenzonitrile can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where an acetyl group is introduced to the aromatic ring of 2-methylbenzonitrile using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to minimize environmental impact and improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-6-methylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-acetyl-6-methylbenzoic acid.

    Reduction: Formation of 2-acetyl-6-methylbenzylamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Acetyl-6-methylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetyl-6-methylbenzonitrile involves its interaction with specific molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis to form amides or carboxylic acids. These reactions are facilitated by enzymes or catalysts, leading to the formation of various biologically active compounds .

Comparison with Similar Compounds

2-Chloro-6-methylbenzonitrile

  • Structural Differences : Replaces the acetyl group at the 2-position with chlorine.
  • Key Properties :
    • Electron Effects : Chlorine is less electron-withdrawing than the acetyl group, reducing the ring’s electrophilicity. This diminishes reactivity in reactions requiring electron-deficient aromatic systems (e.g., nucleophilic aromatic substitution).
    • Solubility : The absence of a polar acetyl group reduces solubility in polar solvents compared to 2-acetyl-6-methylbenzonitrile.
    • Applications : Primarily used as a precursor in pesticide synthesis due to its stability and halogen-mediated reactivity .

2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile

  • Structural Differences: Features a bulky amino-ethyl-chlorophenyl substituent at the 2-position instead of acetyl.
  • Key Properties: Electronic Profile: The amino group (-NH-) is electron-donating, opposing the nitrile’s electron-withdrawing effect. This creates a polarized system, enhancing intermolecular interactions (e.g., hydrogen bonding). Biological Activity: The chlorophenyl and amino groups make this compound a candidate for kinase inhibition or receptor-targeted drug design, unlike the acetyl/methyl derivative .

2-Cyano-6-hydroxybenzothiazole

  • Structural Differences : Replaces the benzene ring with a benzothiazole heterocycle and introduces a hydroxyl group at the 6-position.
  • Key Properties: Acidity: The hydroxyl group increases acidity (pKa ~8–10), enabling deprotonation under mild conditions. Coordination Chemistry: The benzothiazole sulfur and nitrile nitrogen allow metal coordination, useful in catalysis or sensor development. Applications: Used in fluorescent probes and as a ligand in transition-metal complexes, diverging from the non-heterocyclic benzonitrile derivatives .

Comparative Data Table

Compound Name Substituents (Positions) Molecular Weight Key Properties Applications
This compound -COCH₃ (2), -CH₃ (6) 175.20 High electrophilicity, polar solubility Pharmaceutical intermediates
2-Chloro-6-methylbenzonitrile -Cl (2), -CH₃ (6) 165.61 Halogen-mediated stability Pesticide synthesis
2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile -NH-CH₂-C₆H₄Cl (2) 256.73 Hydrogen bonding, bioactivity Kinase inhibitors
2-Cyano-6-hydroxybenzothiazole -CN (2), -OH (6), benzothiazole 176.19 Metal coordination, fluorescence Sensors, catalysis

Research Findings and Implications

  • Reactivity Trends: The acetyl group in this compound enhances electrophilic aromatic substitution rates compared to chloro or amino analogs. For example, nitration occurs 2–3× faster than in 2-chloro-6-methylbenzonitrile .
  • Thermal Stability: Methyl and acetyl substituents improve thermal stability (decomposition >200°C) relative to hydroxyl- or amino-substituted derivatives, which degrade below 150°C .
  • Crystallinity : Evidence from analogous compounds (e.g., ethoxy/methoxy-substituted benzimidazoles) suggests that acetyl groups may disrupt crystal packing due to steric bulk, reducing melting points compared to halogenated derivatives .

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